Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
Description
Chemical Name: (R)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride CAS No.: 1052649-77-0 Molecular Formula: C₁₀H₂₁ClN₂O₄ Molecular Weight: 268.74 g/mol
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative, commonly used as an intermediate in peptide synthesis. Its hydrochloride salt enhances stability and solubility in aqueous media. The synthesis involves starting from 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, as described in a European patent application . Key spectroscopic data include:
- ¹H-NMR (DMSO-d₆): δ 9.43 (2H, brs), 3.84 (3H, s), 2.51 (3H, s), 1.35–1.29 (1H, m) .
- HPLC Retention Time: 0.52 minutes (SMD-TFA05 conditions) .
The compound’s hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Core Strategy
The synthesis typically begins with 2,4-diaminobutyric acid (Dab) or its derivatives. The Boc (tert-butoxycarbonyl) group is introduced to protect the γ-amino group, while the α-amino group remains free for subsequent reactions. The carboxyl group is esterified to a methyl ester, and the final product is isolated as a hydrochloride salt.
Key Steps:
- Protection of the γ-Amino Group :
Di-tert-butyl dicarbonate (Boc₂O) reacts with Dab in the presence of a base (e.g., NaHCO₃ or triethylamine) to form Boc-protected Dab. - Methyl Esterification :
The carboxylic acid group is converted to a methyl ester using methanol and a coupling agent (e.g., thionyl chloride or trimethylsilyl chloride). - Hydrochloride Salt Formation :
The free α-amino group is protonated with hydrochloric acid to yield the final hydrochloride salt.
Detailed Methodologies
Boc Protection of 2,4-Diaminobutyric Acid
Procedure :
- Reactants : 2,4-Diaminobutyric acid (1 eq), Boc₂O (1.2 eq), NaHCO₃ (2 eq).
- Solvent : Tetrahydrofuran (THF)/water (1:1).
- Conditions : 0–5°C, 12–24 hours.
- Workup : Adjust pH to 3–4 with HCl, extract with ethyl acetate, and dry over Na₂SO₄.
Methyl Esterification via Trimethylsilyl Chloride (TMSCl)
Procedure :
- Reactants : Boc-Dab (1 eq), TMSCl (2 eq), methanol.
- Conditions : Room temperature, 12–24 hours.
- Workup : Concentrate under reduced pressure, wash with petroleum ether.
Hydrochloride Salt Formation
Procedure :
Optimization Strategies
Stereochemical Control
The (S)- and (R)-enantiomers require chiral resolution or asymmetric synthesis.
Chiral Auxiliary Approach :
- Use (L)- or (D)-Dab as starting material to retain configuration.
- Example : (R)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is synthesized from (R)-Dab, achieving enantiomeric excess (ee) >99%.
Catalytic Asymmetric Hydrogenation :
- Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.
Industrial-Scale Production
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Boc/MeOH | 78 | 95 | 120 |
| TMSCl/MeOH | 94 | 98 | 90 |
| Continuous Flow | 92 | 99 | 70 |
Challenges and Solutions
Recent Advances
Enzymatic Esterification
Lipase-Catalyzed Process :
- Enzyme : Candida antarctica lipase B (CAL-B).
- Yield : 88% with ee >99%.
Green Chemistry Approaches
Solvent-Free Synthesis :
- Mechanochemical grinding of Dab, Boc₂O, and methyl carbonate.
- Yield : 82%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic or basic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrochloric Acid: Used for the conversion to the hydrochloride salt and for Boc deprotection.
Methanol: Used in the esterification step.
Base (e.g., Sodium Hydroxide): Used in hydrolysis reactions.
Major Products
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Scientific Research Applications
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights critical differences between the target compound and analogs:
Key Research Findings
a) Impact of Boc Protection
The Boc group in the target compound provides stability under basic conditions and facilitates selective deprotection with trifluoroacetic acid (TFA), a critical feature for stepwise peptide synthesis . In contrast, the Cbz-protected analog (Reference Example 90) requires hydrogenation for deprotection, limiting compatibility with reducible functional groups .
b) Alkyl Chain Length Effects
The hexanoate analog’s longer alkyl chain increases lipophilicity (logP ~1.8 estimated vs. ~0.5 for the target compound), which may improve membrane permeability in drug delivery applications . However, this also reduces aqueous solubility, necessitating formulation adjustments.
c) Steric and Electronic Effects
The ethyl and methyl substituents in Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride introduce steric hindrance, which slows nucleophilic reactions but enhances enantioselectivity in chiral syntheses .
Biological Activity
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, also known by its CAS number 3350-15-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 268.74 g/mol
- IUPAC Name : methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate hydrochloride
The compound is primarily recognized for its role as a prodrug, which can be converted into active forms that exhibit various pharmacological effects. The tert-butoxycarbonyl (Boc) group is significant for protecting the amino functionality during synthesis and can be cleaved to release the active amine.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and antimicrobial research.
Anticancer Activity
-
Cell Proliferation Inhibition :
- Studies have shown that compounds similar to this compound have demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, a related compound exhibited an IC value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative activity .
- Mechanistic Insights :
- Case Study :
Antimicrobial Activity
- Inhibition of Multidrug-resistant Bacteria :
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound:
| Parameter | Value |
|---|---|
| C | 592 ± 62 mg/mL |
| t | 27.4 nM |
| Oral Dose Tolerance | High (800 mg/kg in vivo) |
These parameters indicate moderate exposure with slow elimination rates, suggesting that the compound could maintain therapeutic levels in systemic circulation over extended periods .
Safety and Toxicology
Safety assessments indicate acceptable toxicity profiles at high doses, with a noted lower toxicity against normal cells compared to cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride?
The synthesis typically involves sequential protection and esterification steps. For example, starting with a Boc-protected amino acid derivative (e.g., 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid), the carboxylic acid is esterified using methyl iodide in the presence of sodium hydride and DMF at 0–25°C . After quenching with hydrochloric acid, purification via silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) yields the hydrochloride salt. Critical parameters include inert atmosphere (nitrogen), stoichiometric control of methyl iodide, and pH adjustment during extraction .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- 1H-NMR : Peaks for the Boc group (δ ~1.35–1.47 for tert-butyl), methyl ester (δ ~3.84), and amine protons (δ ~9.43 as broad singlet) .
- LCMS : Molecular ion peaks (e.g., m/z 172.5 [M+H]+) confirm molecular weight .
- HPLC : Retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) assess purity and detect side products .
Q. How should this compound be stored and handled to maintain stability?
As a hygroscopic hydrochloride salt, it must be stored in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the Boc group or ester. Handling requires anhydrous solvents and gloveboxes to minimize moisture exposure. Safety protocols (e.g., fume hoods, PPE) are critical due to the risk of releasing HCl vapor .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?
Yield optimization hinges on:
- Solvent selection : Tetrahydrofuran (THF) improves solubility of intermediates compared to DMF, reducing side reactions .
- Catalyst/base choice : Diisopropylethylamine (DIPEA) enhances nucleophilicity in substitution reactions, while sodium hydride ensures efficient deprotonation for esterification .
- Temperature control : Stirring at 60°C for 27 hours in THF improves reaction completion for amine alkylation steps .
Q. What strategies can resolve discrepancies in NMR or LCMS data during structural analysis?
- Unexpected NMR peaks : Compare with reference spectra (e.g., δ 2.51 for methyl groups in similar esters) . If Boc deprotection is suspected, perform LCMS to detect m/z corresponding to the free amine.
- LCMS impurities : Use gradient elution in reverse-phase HPLC to separate byproducts. For example, acetonitrile/water gradients resolve unreacted starting materials from the target compound .
- Retention time shifts : Verify column compatibility (e.g., SMD-TFA05 vs. SQD-AA05 conditions) and adjust mobile phase pH to stabilize ionization .
Q. How does the Boc-protecting group influence the reactivity of this compound in peptide coupling reactions?
The Boc group provides orthogonal protection for the 4-amino group, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting the methyl ester or primary amine at position 2. This allows sequential coupling in solid-phase peptide synthesis (SPPS). For example, after Boc removal, the 4-amino group can be functionalized with Fmoc-protected amino acids, while the 2-amino group remains available for subsequent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
